molecular formula C20H14N4O2S B3216190 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1171176-93-4

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B3216190
CAS No.: 1171176-93-4
M. Wt: 374.4 g/mol
InChI Key: HOAXIRXCONLLRJ-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyrazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative by reacting 2-aminobenzothiazole with appropriate reagents.

    Pyrazole Formation: The benzothiazole derivative is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.

    Coupling with Benzofuran: The final step involves coupling the pyrazole-benzothiazole intermediate with benzofuran-2-carboxylic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is unique due to its combination of benzothiazole, pyrazole, and benzofuran moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c1-12-10-18(22-19(25)16-11-13-6-2-4-8-15(13)26-16)24(23-12)20-21-14-7-3-5-9-17(14)27-20/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXIRXCONLLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Reactant of Route 6
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

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